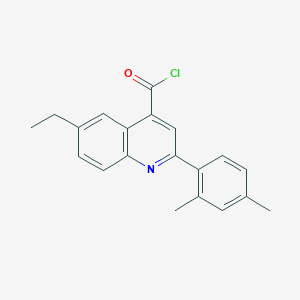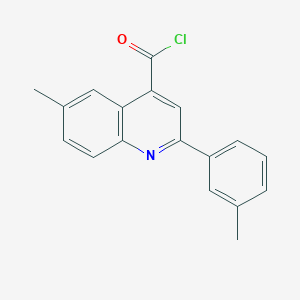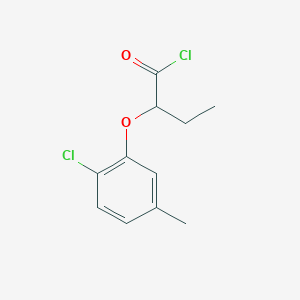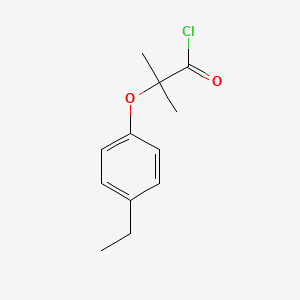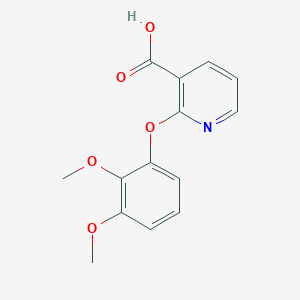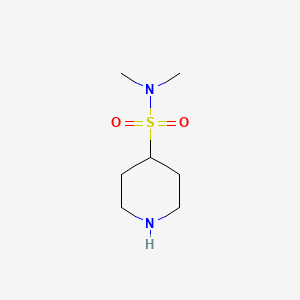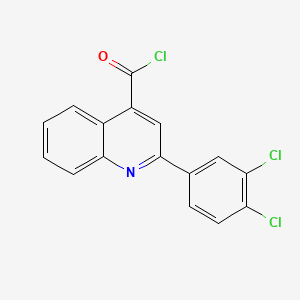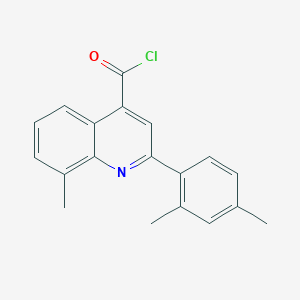![molecular formula C8H5N3 B1452805 1H-Pyrrolo[3,2-b]pyridin-7-carbonitril CAS No. 1190320-73-0](/img/structure/B1452805.png)
1H-Pyrrolo[3,2-b]pyridin-7-carbonitril
Übersicht
Beschreibung
1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile (PPC) is a heterocyclic compound that belongs to the pyrrolopyridine family. It is a colorless crystalline solid with a molecular weight of 160.21 g/mol. PPC is an important intermediate in the synthesis of other heterocyclic compounds, and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Hemmer des Fibroblastenwachstumsfaktorrezeptors
1H-Pyrrolo[3,2-b]pyridin-Derivate haben sich als potente Inhibitoren von FGFR1, 2 und 3 erwiesen . Diese Verbindungen haben das Potenzial gezeigt, die Proliferation von Brustkrebszellen zu hemmen und Apoptose zu induzieren . Dies macht sie zu vielversprechenden Kandidaten für die Krebstherapie .
Krebstherapie
Die abnormale Aktivierung des FGFR-Signalwegs spielt eine entscheidende Rolle bei verschiedenen Arten von Tumoren . Daher stellt die gezielte Ansteuerung von FGFR eine attraktive Strategie für die Krebstherapie dar . Die 1H-Pyrrolo[3,2-b]pyridin-Derivate werden als eine Klasse von Verbindungen entwickelt, die auf FGFR abzielen, mit Entwicklungsperspektiven .
Arzneimittelforschung
Der 7-Azaindol-Baustein, der strukturell dem 1H-Pyrrolo[3,2-b]pyridin-7-carbonitril ähnelt, hat in der Arzneimittelforschung großes Interesse geweckt . Aufgrund ihrer starken medizinischen Eigenschaften ist die Entwicklung synthetischer Techniken zur Funktionalisierung von 7-Azaindolen nach wie vor ein aktives Forschungsgebiet .
Optische Sonde für Proteinstruktur und Dynamik
7-Azaindol, eine chromophore Einheit von 7-Azatryptophan, ist eine Alternative zu Tryptophan als optische Sonde für Proteinstruktur und Dynamik . Sein Fluoreszenzabfall ist unter geeigneten Bedingungen in Wasser einzelexponentiell, und seine Emission ist empfindlich gegenüber dem Lösungsmittel .
Kinase-Inhibitoren
Azaindol-Derivate wurden als Kinase-Inhibitoren eingesetzt und haben zur Arzneimittelforschung und Innovation beigetragen . Sie wurden in der pharmazeutischen Chemie und in Programmen zur fragmentbasierten Arzneimittelentwicklung (FBDD) eingesetzt .
Biologische Aktivität
Pyrrolo[3,4-c]pyridin-Derivate zeigen eine inhibitorische Wirkung gegen FMS-Kinase und sind vielversprechende Kandidaten für die Entwicklung von Antikrebs- und Antiarthritismedikamenten .
Wirkmechanismus
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile are the fibroblast growth factor receptors (FGFRs). These receptors play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile interacts with its targets, the FGFRs, by inhibiting their activity. This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile with FGFRs results in the inhibition of downstream signaling pathways that include RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In vitro, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and receptors. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The interaction between 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile and FGFRs is characterized by the binding of the compound to the receptor’s active site, leading to the inhibition of its kinase activity. This inhibition can result in the suppression of downstream signaling pathways, which are critical for cell growth and survival.
Cellular Effects
The effects of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . The inhibition of FGFRs by 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile disrupts key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and proliferation. Additionally, this compound has been observed to reduce the migration and invasion abilities of cancer cells, further highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding pocket of the receptor, preventing the phosphorylation of tyrosine residues in the receptor’s cytoplasmic domain . This inhibition blocks the activation of downstream signaling pathways, leading to the suppression of cellular processes such as proliferation, migration, and survival. Additionally, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile may also influence gene expression by modulating the activity of transcription factors that are regulated by FGFR signaling.
Temporal Effects in Laboratory Settings
The stability and degradation of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile in laboratory settings are important factors that influence its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile on cellular function have been observed, with sustained inhibition of FGFR signaling resulting in reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is involved in various metabolic pathways, primarily through its interaction with FGFRs. The compound is metabolized by liver enzymes, leading to the formation of metabolites that are excreted through the urine . The inhibition of FGFR signaling by 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can also affect metabolic flux and metabolite levels, as the downstream signaling pathways regulated by FGFRs play a role in cellular metabolism .
Transport and Distribution
The transport and distribution of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound accumulates in the cytoplasm and interacts with FGFRs located on the cell membrane. The distribution of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is primarily in the cytoplasm, where it interacts with FGFRs on the cell membrane . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile within the cell is crucial for its activity, as it needs to be in close proximity to FGFRs to exert its inhibitory effects .
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNULOEBPCADLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676851 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-73-0 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)
